N-(1-Cyano-2,2-dimethylpropyl)-1-propan-2-ylpyrrole-2-carboxamide
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Description
“N-(1-Cyano-2,2-dimethylpropyl)-1-propan-2-ylpyrrole-2-carboxamide” is a chemical compound. The name suggests that it contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . It also appears to contain a carboxamide group (CONH2), a cyano group (CN), and a propyl group (C3H7).
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a pyrrole ring attached to a carboxamide group and a cyano group. The exact structure would depend on the positions of these attachments .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrrole ring, the carboxamide group, and the cyano group. Each of these functional groups has distinct reactivity patterns. For example, the pyrrole ring might undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group might increase its solubility in polar solvents .Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(1-cyano-2,2-dimethylpropyl)-1-propan-2-ylpyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-10(2)17-8-6-7-11(17)13(18)16-12(9-15)14(3,4)5/h6-8,10,12H,1-5H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAIYIHRMOOOTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC=C1C(=O)NC(C#N)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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